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Introduction
O-Phospho-DL-threonine is a phosphorylated form of the amino acid threonine, a critical

molecule in the study of protein phosphorylation. Protein phosphorylation, a key post-

translational modification, is fundamental to the regulation of a vast array of cellular processes,

including signal transduction, cell cycle control, and metabolism.[1] Nuclear Magnetic

Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides atomic-

level insights into the structure, dynamics, and interactions of phosphorylated molecules.[1] O-
Phospho-DL-threonine serves as an invaluable model compound and standard for NMR

studies of protein phosphorylation, aiding in the identification of phosphorylation sites,

quantification of kinase and phosphatase activity, and the characterization of signaling

pathways.[2][3][4]

These application notes provide a comprehensive guide to utilizing O-Phospho-DL-threonine
for NMR spectroscopy studies.

Data Presentation
The following tables summarize key quantitative NMR data for O-Phospho-DL-threonine.

Chemical shifts are influenced by factors such as pH, temperature, and solvent.
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Table 1: ¹H and ³¹P Chemical Shifts of Phosphothreonine in a Model Peptide (Gly-Gly-Thr-Ala)

[5]

Nucleus Atom

Chemical Shift
Change upon
Phosphorylation
(Δδ in ppm)

Notes

¹H Amide +0.25 Downfield shift

¹H Hα -0.43 Upfield shift

¹H Hβ +0.03 Downfield shift

¹H Hγ +0.09 Downfield shift

³¹P Phosphate -0.1 (pH 4.0)
Chemical shift is

highly pH-dependent.

³¹P Phosphate 4.8 (pH 8.0)

The pKa of the

phosphoryl group is

approximately 6.1.[5]

Table 2: Solid-State ³¹P NMR Parameters for O-Phospho-L-threonine[2]

Parameter Value

Isotropic Chemical Shift (δiso) Varies with conditions

Chemical Shift Anisotropy (CSA) Can be measured

Asymmetry Parameter (η) Can be measured

Note on Coupling Constants and Relaxation Times:

J-coupling Constants: Scalar couplings, particularly two- and three-bond couplings between

¹³C and ³¹P (~5 Hz), are instrumental in NMR experiments for the selective detection and

assignment of phosphorylated residues.[6][7] Specific J-coupling values for O-Phospho-DL-
threonine can be determined from high-resolution spectra.
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Relaxation Times (T₁ and T₂): Longitudinal (T₁) and transverse (T₂) relaxation times are

crucial for setting up quantitative NMR experiments and for studying the dynamics of

phosphorylated molecules.[2][8] T₁ values are essential for determining the appropriate

recycle delay in experiments to ensure full relaxation and accurate quantification.[1] T₂ is

inversely related to the resonance linewidth and provides information on molecular motion

and exchange processes.[8]

Experimental Protocols
Protocol 1: Preparation of O-Phospho-DL-threonine for
NMR Spectroscopy
This protocol outlines the steps for preparing a standard sample of O-Phospho-DL-threonine
for NMR analysis.

Materials:

O-Phospho-DL-threonine powder

Deuterium oxide (D₂O, 99.9%)

NMR tubes (5 mm)[9]

pH meter and calibration standards

Micropipettes

Vortex mixer

Procedure:

Sample Weighing: Accurately weigh 5-25 mg of O-Phospho-DL-threonine for a standard ¹H

NMR spectrum, or 50-100 mg for a ¹³C NMR spectrum.[10]

Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of D₂O in a clean vial.[10] D₂O is

used to minimize the solvent signal in ¹H NMR spectra.[9]
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pH Adjustment: Measure the pH of the solution. If necessary, adjust the pH to the desired

value (e.g., 7.4 for physiological conditions) using small volumes of dilute DCl or NaOD. Note

that ³¹P chemical shifts are highly sensitive to pH.[5]

Transfer to NMR Tube: Carefully transfer the solution to a clean, unscratched 5 mm NMR

tube.[10] Ensure the final sample height is between 4-5 cm.

Internal Standard (Optional): For precise chemical shift referencing and quantification, an

internal standard such as DSS (2,2-dimethyl-2-silapentane-5-sulfonate) can be added.

Labeling: Clearly label the NMR tube with the sample identity.[10]

Protocol 2: Acquisition of 1D ¹H and ³¹P NMR Spectra
This protocol provides a general procedure for acquiring one-dimensional ¹H and ³¹P NMR

spectra of O-Phospho-DL-threonine.

Instrumentation:

NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

¹H NMR Acquisition Parameters:

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker systems). For

aqueous samples, a presaturation sequence to suppress the residual H₂O signal is

recommended.

Spectral Width (SW): ~12-16 ppm, centered around 4.7 ppm.

Number of Scans (NS): 16 to 64, depending on the sample concentration.

Relaxation Delay (D1): 5 x T₁ (typically 5-8 seconds for small molecules to ensure full

relaxation for quantitative measurements).[1]

Acquisition Time (AQ): ~2-4 seconds.

Temperature: 298 K (25 °C) or as required for the study.
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³¹P NMR Acquisition Parameters:

Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30'

on Bruker systems).

Spectral Width (SW): ~50-100 ppm, centered around 0 ppm (referenced to 85% H₃PO₄).

Number of Scans (NS): 128 to 512, as ³¹P is less sensitive than ¹H.

Relaxation Delay (D1): 5 x T₁ (a longer delay, e.g., 8-10 seconds, may be necessary).[1]

Acquisition Time (AQ): ~1-2 seconds.

Temperature: 298 K (25 °C).

Protocol 3: Data Processing
This protocol outlines the basic steps for processing the acquired 1D NMR data.

Software:

NMR data processing software (e.g., TopSpin, Mnova, VnmrJ).

Procedure:

Fourier Transformation (FT): Apply an exponential window function (line broadening of ~0.3

Hz for ¹H) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by

Fourier transformation.[11]

Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are

in the pure absorption mode.[11]

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline across the

spectrum.[11]

Referencing: Calibrate the chemical shift axis by setting the resonance of the internal

standard (e.g., DSS to 0.0 ppm for ¹H) or the residual solvent peak to its known chemical

shift. For ³¹P, an external standard of 85% H₃PO₄ is typically used as a reference (0.0 ppm).
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Peak Picking and Integration: Identify and list the chemical shifts of the peaks. For

quantitative analysis, integrate the area under each peak.

Signaling Pathways and Experimental Workflows
O-Phospho-DL-threonine is a direct product of protein kinase activity and a substrate for

protein phosphatases. These enzymes play a central role in cellular signaling. NMR

spectroscopy can be used to monitor these enzymatic reactions in real-time.
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Caption: Kinase and phosphatase activity monitoring using a threonine-containing substrate.
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The diagram above illustrates how O-Phospho-DL-threonine is central to studying enzyme

kinetics. In a kinase assay, the formation of the phosphorylated product can be monitored by

the appearance and increase of its specific NMR signals. Conversely, in a phosphatase assay,

the disappearance of the O-Phospho-DL-threonine signal and the appearance of the

dephosphorylated product and inorganic phosphate signals can be quantified.

1. NMR Sample Preparation
(O-Phospho-DL-threonine in D2O)

2. NMR Data Acquisition
(1D ¹H, ³¹P; 2D COSY, HSQC)

3. Data Processing
(FT, Phasing, Baseline Correction)

4. Spectral Analysis
(Chemical Shift, J-coupling, Integration)

5. Data Interpretation
(Structure, Quantification, Dynamics)

Click to download full resolution via product page

Caption: General experimental workflow for NMR studies of O-Phospho-DL-threonine.

This workflow outlines the logical progression from sample preparation to data interpretation in

a typical NMR study involving O-Phospho-DL-threonine. Each step is crucial for obtaining

high-quality, meaningful results.

By following these application notes and protocols, researchers can effectively utilize O-
Phospho-DL-threonine as a tool in their NMR-based investigations of protein phosphorylation
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and cellular signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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